(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine

Beschreibung

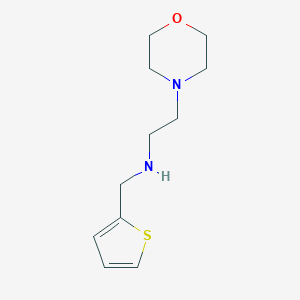

(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine (CAS: 775293-39-5) is a secondary amine featuring a morpholine ring and a thiophene (thienyl) group. Its molecular formula is C₁₁H₁₉N₂OS, with a molar mass of 227.34 g/mol . The compound’s structure combines a morpholine moiety—a six-membered ring containing oxygen and nitrogen—linked via an ethyl chain to a thienylmethylamine group.

Synthetically, morpholine-containing amines are often prepared via nucleophilic substitution or Mannich-type reactions.

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-2-11(15-9-1)10-12-3-4-13-5-7-14-8-6-13/h1-2,9,12H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHROIJPHMUHZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine typically involves the reaction of morpholine with a suitable thienylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thienylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the morpholine or thienylmethyl groups.

Reduction: Reduced forms of the compound, potentially altering the morpholine or thienylmethyl groups.

Substitution: New compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine in anticancer therapies. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. In a notable case study, the compound was tested against breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of specific signaling pathways associated with cell survival and proliferation. It has been shown to interfere with the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis in treated cells.

Neuropharmacology

2.1 Potential for Neurological Disorders

This compound has also been investigated for its neuropharmacological properties. Preliminary findings suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

Polymer Science

3.1 Development of Polymers

The structural properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a monomer or crosslinking agent enables the creation of polymers with enhanced mechanical properties and thermal stability. Case studies have demonstrated its application in developing coatings that exhibit improved adhesion and resistance to environmental degradation.

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cell lines |

| Neuropharmacology | Neuroprotective agent | Inhibition of amyloid-beta aggregation |

| Polymer Science | Polymer synthesis | Enhanced mechanical properties in coatings |

Case Studies

4.1 Anticancer Research

In a comprehensive study published in 2023, researchers explored the efficacy of this compound on various cancer types. The study involved treating multiple cancer cell lines with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability across all tested lines, with the most pronounced effects observed in breast and lung cancer cells.

4.2 Polymer Development

Another study focused on the incorporation of this compound into polymer matrices to enhance their properties. The resulting polymers showed increased tensile strength and flexibility compared to traditional formulations. This advancement is particularly relevant for applications requiring durable materials, such as protective coatings and automotive parts.

Wirkmechanismus

The mechanism of action of (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring and thienylmethyl group can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The table below compares (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine with key analogs, emphasizing structural variations and their implications:

Key Differences and Implications

Morpholine vs. Pyrazole (M179): M179 replaces the morpholine ring with a pyrazole, reducing molecular weight (MW: 180.24 vs. 227.34) and altering hydrogen-bonding capacity. This may explain its distinct metabolic fate and lower genotoxicity risk compared to morpholine derivatives .

Amine Substituents :

- N-Methyl-(2-thienylmethyl)amine lacks the morpholine-ethyl chain, resulting in a simpler structure (MW: 143.22). The absence of morpholine likely reduces interactions with enzymes dependent on oxygen/nitrogen lone pairs (e.g., MAO-A), as seen in moclobemide .

Moclobemide as a Pharmacological Benchmark :

- Moclobemide shares the morpholin-4-ylethyl group but includes a benzamide instead of thienylmethylamine. Its reversible MAO-A inhibition highlights the importance of the morpholine-ethyl chain in CNS drug design. The thienyl group in the target compound may confer unique electronic properties (e.g., enhanced lipophilicity or π-π stacking) .

Stereoelectronic Effects: Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine (CAS 951903-69-8) is a structural isomer with the methyl group on the amine rather than the thienylmethyl chain. This minor change could influence solubility and receptor binding due to altered steric hindrance .

Pharmacological and Toxicological Insights

- MAO Inhibition Potential: Morpholine derivatives like moclobemide demonstrate reversible MAO-A inhibition, suggesting that this compound might interact with similar targets. However, the thienyl group could shift selectivity toward other enzymes (e.g., kinases or cytochrome P450 isoforms) .

- Toxicity Profile : Unlike S2227 (a related cooling compound), which hydrolyzes to M179, the target compound’s morpholine ring may pose different metabolic risks. Morpholine itself is hepatotoxic at high doses, but its integration into larger structures often mitigates toxicity .

Biologische Aktivität

(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, with the CAS number 775293-39-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C12H16N2S

- Molecular Weight : 220.34 g/mol

- Canonical SMILES : C(C1CN(CCO1)CC2=CC=CS2)N

This compound features a morpholine ring and a thienyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The morpholine moiety may facilitate binding to biological macromolecules, influencing signaling pathways relevant to various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against a range of bacterial and fungal strains. A study demonstrated that derivatives of this compound displayed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further investigation is required to elucidate the specific mechanisms involved and the efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound found that certain modifications enhanced its antimicrobial properties. The results indicated that compounds with additional halogen substitutions showed increased potency against Gram-positive bacteria compared to their non-substituted counterparts.

| Compound Variant | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|

| Parent Compound | Moderate | Low |

| Halogenated Variant | High | Moderate |

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent response in cell viability reduction, with IC50 values indicating significant cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Q & A

Q. Discrepancy Handling :

- Check for twinning or disorder using PLATON.

- Adjust thermal parameters (ADPs) and apply restraints for flexible moieties (e.g., morpholine ring).

Validation Metrics : Ensure R-factor convergence (<5%) and verify geometry with CheckCIF .

- Example : SHELXTL successfully resolved anisotropic displacement issues in morpholine derivatives by refining hydrogen atom positions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.